7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
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Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-24-16-8-6-15(7-9-16)22-11-12-23-17(22)20-21-18(23)25-13-14-5-3-4-10-19-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOAHOAAYMHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 353.4 g/mol
- CAS Number : 921860-34-6
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit anticancer properties. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines. In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) have indicated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, similar compounds have been evaluated for their antimicrobial activity. The compound's ability to inhibit bacterial growth was assessed using Minimum Inhibitory Concentration (MIC) assays against various strains.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazo[2,1-c][1,2,4]triazole derivatives where the compound was tested for its efficacy against multidrug-resistant strains of bacteria and cancer cell lines. The results highlighted its potential as a lead compound for further development in both oncology and infectious disease therapeutics.
Study Overview
- Objective : To evaluate the biological activity of synthesized triazole derivatives.
- Methods : In vitro assays for cytotoxicity and antimicrobial activity.
- Findings : The compound exhibited significant cytotoxic effects on cancer cells and promising antimicrobial activity against resistant strains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 383.5 g/mol. The structure includes an ethoxyphenyl group and a pyridinylmethylthio moiety, contributing to its biological activity. The compound's unique structural features allow it to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .
Antiviral Properties
The antiviral activity of related triazole compounds has been documented in several studies. These compounds exhibit efficacy against viruses by interfering with viral replication mechanisms. For example, derivatives of imidazo[2,1-c][1,2,4]triazole have shown promise in vitro against coronaviruses and other viral pathogens .
Antimicrobial Activity
Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold have also been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Case Study 1: Antitumor Evaluation
A series of synthesized imidazo[2,1-c][1,2,4]triazoles were tested for their cytotoxic effects on human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Case Study 2: Antiviral Screening
In a study focusing on antiviral activity against coronaviruses, several imidazo[2,1-c][1,2,4]triazole derivatives were synthesized and screened. The findings revealed that modifications to the phenyl moiety could enhance antiviral efficacy while reducing cytotoxicity towards host cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Efficacy Details |
|---|---|---|
| Antitumor | Imidazo[2,1-c][1,2,4]triazoles | Significant cytotoxicity against MCF-7 and HepG2 cells |
| Antiviral | Triazole Derivatives | Effective against coronaviruses; mechanism involves inhibition of replication |
| Antimicrobial | Imidazo Compounds | Broad-spectrum activity against bacteria and fungi |
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
Chemical Stability and Reactivity
The compound’s stability is influenced by its functional groups:
-
Thioether Bond : Resistant to hydrolysis under mild conditions but may react with strong oxidizing agents.
-
Heterocyclic Rings : Aromatic triazole and imidazole cores exhibit moderate stability under standard conditions but may undergo electrophilic substitution under harsh acidic environments.
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Ethoxyphenyl Group : The ethoxy group can act as an electron-donating substituent, influencing reactivity in aromatic substitution reactions.
Analytical Characterization
Purification and structural confirmation rely on:
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NMR Spectroscopy : Identifies proton environments and confirms the dihydro structure.
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Mass Spectrometry : Validates molecular weight (exact mass not provided in sources).
-
HPLC : Ensures purity during synthesis.
Functional Group Transformations
The compound’s thioether and heterocyclic moieties enable diverse reactivity:
-
Thioether Oxidation : May form sulfoxides or sulfones under oxidative conditions.
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Triazole Ring Functionalization : Potential for substitution at nitrogen atoms or adjacent carbons (e.g., alkylation, acylation) .
Comparative Reaction Profiles
| Feature | 7-(4-Ethoxyphenyl) Derivative | 7-(4-Fluorophenyl) Derivative |
|---|---|---|
| Substituent Reactivity | Electron-donating (ethoxy) | Electron-withdrawing (fluoro) |
| Antibacterial Activity | Moderate (inferred from triazoles) | Enhanced in fluorophenyl analogs |
| Synthetic Complexity | Similar core synthesis steps | Fluorine introduces steric challenges |
Preparation Methods
Reaction Components and Mechanism
The synthesis begins with three key components:
- 3-Amino-1,2,4-triazole as the nitrogen-rich heterocyclic core
- 4-Ethoxybenzaldehyde to introduce the 7-(4-ethoxyphenyl) substituent
- Benzoyl cyanide as the cyanating agent
The reaction proceeds through a Strecker-type mechanism in pyridine solvent under controlled microwave irradiation (120°C, 30 minutes). The aldehyde component undergoes condensation with the amino group of 3-amino-1,2,4-triazole, followed by cyclization facilitated by the nitrile group from benzoyl cyanide.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 30 minutes |
| Solvent | Pyridine |
| Microwave Power | 300 W |
| Yield (Analog Systems) | 72-85% |
Advantages of Microwave Synthesis
This method offers significant improvements over conventional heating:
- 87% reduction in reaction time compared to traditional reflux methods
- Improved regioselectivity due to rapid, uniform heating
- Reduced side product formation (≤5% by GC-MS analysis in analogous systems)
Post-Synthetic Functionalization
The core imidazo[2,1-c]triazole structure requires subsequent modification to introduce the (pyridin-2-ylmethyl)thio group at position 3.
Thioether Formation via Nucleophilic Substitution
A two-step protocol achieves this functionalization:
Step 1: Halogenation
The 3-position is activated through bromination using phosphorus tribromide (PBr₃) in dichloromethane:
$$ \text{Core} + \text{PBr}_3 \xrightarrow{\text{DCM, 0°C}} 3\text{-bromo derivative} $$
Step 2: Thiol Coupling
The brominated intermediate reacts with pyridin-2-ylmethanethiol under basic conditions:
$$ 3\text{-Br} + \text{HSCH}2(\text{pyridin-2-yl}) \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Base | Triethylamine |
| Solvent | DMF |
| Overall Yield | 68% (2 steps) |
Alternative Cyclization Approaches
For laboratories without microwave capabilities, traditional thermal cyclization methods remain viable.
Thermal Cyclization in Xylene
A modified Wang protocol employs:
- Cu(OAc)₂·H₂O (20 mol%)
- 1,10-Phenanthroline (40 mol%)
- Molecular oxygen atmosphere
- Reflux in m-xylene (155°C, 24-55 hours)
Comparative Performance
| Method | Yield | Purity | Time |
|---|---|---|---|
| Microwave | 85% | 98% | 0.5 hours |
| Thermal | 78% | 95% | 48 hours |
Purification and Characterization
Final purification employs gradient silica gel chromatography (hexane:EtOAc 3:1 → 1:2). Critical characterization data includes:
Spectroscopic Signatures
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H)
δ 7.75-7.25 (m, 6H, aromatic)
δ 4.82 (s, 2H, SCH₂)
δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
δ 1.38 (t, J = 7.0 Hz, 3H, CH₃)
Challenges and Optimization Strategies
Key synthetic challenges include:
Regioselectivity Control
The 3-position shows preferential reactivity over other positions due to:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the imidazo[2,1-c][1,2,4]triazole core in this compound?
- The imidazo[2,1-c][1,2,4]triazole scaffold can be synthesized via cyclization reactions involving thiol-containing intermediates. For example, intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF with catalytic KOH (40%) at 100°C efficiently forms similar triazolo-thiadiazine systems . Key steps include:
- Thiol activation : Use of NaBH4 to reduce intermediates and avoid side products like thiadiazepines .
- Heterocycle assembly : Sequential condensation of pyrazole and triazole precursors, as demonstrated in the synthesis of 3-(pyrazolyl)-1,2,4-triazolo-thiadiazoles .
Q. How can spectroscopic methods (NMR, IR, HPLC) validate the structure of this compound?
- 1H NMR : Confirm the presence of the pyridin-2-ylmethyl thioether moiety (δ ~4.5–5.0 ppm for SCH2, aromatic protons at δ ~7.0–8.5 ppm) .
- IR : Identify characteristic stretches for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm, as applied to triazole derivatives .
Q. What physicochemical properties (e.g., solubility, stability) should be prioritized during characterization?
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 1–7.4) to assess compatibility with in vitro models.
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to identify decomposition pathways .
- Melting point : Compare with analogous compounds (e.g., triazolo-thiadiazoles typically melt at 180–250°C) .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like 14α-demethylase (CYP51)?
- Target selection : Use PDB structures (e.g., 3LD6 for fungal CYP51) to model binding .
- Docking workflow :
Prepare the ligand (protonation states, energy minimization).
Define the active site (e.g., heme-binding region).
Evaluate binding poses using AutoDock Vina or Schrödinger Glide.
- Validation : Compare docking scores with known CYP51 inhibitors (e.g., fluconazole) and validate via MD simulations .
Q. What experimental optimizations are critical for improving synthetic yield and purity?
- Catalyst screening : Test bases (KOH, NaH) and solvents (DMF, toluene) to optimize cyclization efficiency .
- Temperature control : Maintain 80–100°C during heterocycle formation to minimize side reactions .
- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Q. How can SAR studies guide the modification of the 4-ethoxyphenyl and pyridin-2-ylmethyl thioether groups?
- Electron-withdrawing substituents : Replace ethoxy with halogens (e.g., Cl, F) to enhance metabolic stability .
- Pyridine ring variations : Introduce methyl or methoxy groups at position 5 to modulate lipophilicity .
- Thioether linker : Replace sulfur with sulfone or sulfoxide to assess effects on target affinity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Re-test compounds in orthogonal assays (e.g., fungal growth inhibition vs. enzymatic CYP51 inhibition) .
- Membrane permeability : Measure logP and PAMPA permeability to differentiate intrinsic activity from bioavailability limitations .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
